molecular formula C12H22O3 B15216167 12-hydroxy-3Z-dodecenoic acid

12-hydroxy-3Z-dodecenoic acid

Cat. No.: B15216167
M. Wt: 214.30 g/mol
InChI Key: RRJILZUCEDMMNU-VURMDHGXSA-N
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Description

(Z)-12-hydroxydodec-3-enoic acid: is an organic compound characterized by the presence of a hydroxyl group and a double bond in its structure. This compound is a type of hydroxy fatty acid, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-12-hydroxydodec-3-enoic acid can be achieved through several methods. One common approach involves the use of whole-cell biocatalysis, where specific enzymes are employed to catalyze the conversion of precursor compounds into the desired product. For instance, the use of recombinant Escherichia coli cells expressing specific enzymes can facilitate the production of hydroxy fatty acids .

Industrial Production Methods: In an industrial setting, the production of (Z)-12-hydroxydodec-3-enoic acid may involve the use of optimized biocatalytic processes. These processes often include the use of permeabilized cells to enhance the efficiency of the enzymatic reactions. The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize yield and productivity .

Chemical Reactions Analysis

Types of Reactions: (Z)-12-hydroxydodec-3-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Z)-12-hydroxydodec-3-enoic acid can yield corresponding keto acids, while reduction can produce saturated hydroxy acids .

Scientific Research Applications

Chemistry: In chemistry, (Z)-12-hydroxydodec-3-enoic acid is used as a precursor for the synthesis of various polymers and additives. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity .

Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. It is also investigated for its antimicrobial properties, making it a candidate for the development of new antibiotics .

Medicine: In the medical field, (Z)-12-hydroxydodec-3-enoic acid is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising compound for the treatment of various diseases, including inflammatory conditions and metabolic disorders .

Industry: Industrially, this compound is used in the production of lubricants, emulsifiers, and stabilizers. Its high reactivity and solvent miscibility make it a valuable component in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of (Z)-12-hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in fatty acid metabolism, thereby influencing cellular processes such as energy production and lipid synthesis. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

    (Z)-12-hydroxyoctadec-9-enoic acid: This compound shares a similar structure but differs in the length of the carbon chain.

    (E)-12-hydroxydodec-3-enoic acid: This isomer differs in the configuration of the double bond.

Uniqueness: The uniqueness of (Z)-12-hydroxydodec-3-enoic acid lies in its specific structural features, such as the position of the hydroxyl group and the configuration of the double bond. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(Z)-12-hydroxydodec-3-enoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6-

InChI Key

RRJILZUCEDMMNU-VURMDHGXSA-N

Isomeric SMILES

C(CCCCO)CCC/C=C\CC(=O)O

Canonical SMILES

C(CCCCO)CCCC=CCC(=O)O

Origin of Product

United States

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